molecular formula C19H15N3OS2 B2788651 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 892362-50-4

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No.: B2788651
CAS No.: 892362-50-4
M. Wt: 365.47
InChI Key: LBSRXDSYKFAERE-UHFFFAOYSA-N
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Description

NIC-02, also known as “N-(2-chloroethyl)-N’-isopropyl-2-nitroethene-1,1-diamine,” is a chemical compound with diverse applications. It falls within the category of organic nitrogen compounds and has attracted scientific interest due to its unique properties.

Preparation Methods

Synthetic Routes::

    Alkylation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: NIC-02 can undergo oxidation reactions, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution reactions occur at the chloroethyl group.

Common Reagents and Conditions::

    Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a suitable catalyst.

    Substitution: Alkylating agents (e.g., alkyl halides) in the presence of a base.

Major Products::
  • Reduction produces the primary amine derivative of NIC-02.
  • Substitution leads to various alkylated derivatives.

Scientific Research Applications

NIC-02 finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying cellular processes and interactions.

    Medicine: Investigating potential therapeutic effects.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

  • NIC-02’s mechanism of action involves interactions with specific molecular targets.
  • It may affect cellular signaling pathways or enzyme activity.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

  • NIC-02 stands out due to its unique combination of functional groups.
  • Similar compounds include related nitroalkanes and alkylating agents.

Remember that NIC-02’s applications and properties continue to be explored, making it an intriguing subject for scientific investigation .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-11-16(25-18(21-11)12-6-3-2-4-7-12)17(23)22-19-14(10-20)13-8-5-9-15(13)24-19/h2-4,6-7H,5,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSRXDSYKFAERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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